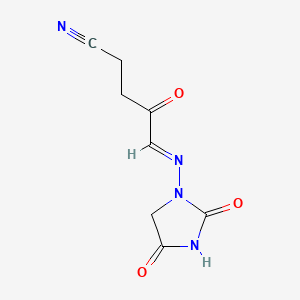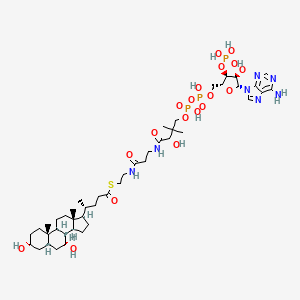
Chenodeoxycholoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chenodeoxycholoyl-CoA is a choloyl-CoA formed by thioester linkage between chenodeoxycholic acid and coenzyme A. It has a role as a human metabolite and a mouse metabolite. It derives from a chenodeoxycholic acid. It is a conjugate acid of a chenodeoxycholoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Photovoltaic Performance Enhancement
Chenodeoxycholic acid, closely related to Chenodeoxycholoyl-CoA, has been studied for its effects on photovoltaic performance. It acts as a coadsorbent in zinc phthalocyanine-sensitized solar cells, influencing the photovoltaic performance by altering sensitizer aggregation and adsorption onto TiO2 nanoparticles, leading to enhanced electron lifetime and open-circuit voltage (Yum et al., 2008).
Role in Bile Acid Synthesis
Research has shown the significance of Chenodeoxycholoyl-CoA in the biosynthesis of bile salts within the hepatocyte. It's involved in the conversion processes essential for creating tauro- and glyco-bile acids or free bile acids. These conversions are crucial for understanding the regulatory mechanisms within the liver for bile acid synthesis (Solaas et al., 2000).
Peroxisomal Lipid Metabolism
Chenodeoxycholoyl-CoA plays a key role in peroxisomal lipid metabolism. The peroxisomal acyl-CoA thioesterase, PTE-2, shows high activity with Chenodeoxycholoyl-CoA, suggesting its importance in the regulation of lipid metabolism within peroxisomes. This understanding is vital for deciphering metabolic pathways in conditions such as non-alcoholic fatty liver disease (Hunt et al., 2002).
Coenzyme A Diphosphohydrolase Activity
Chenodeoxycholic acid, associated with Chenodeoxycholoyl-CoA, has been identified as a specific inhibitor of Nudt19, a renal CoA diphosphohydrolase. This discovery adds to the understanding of the regulation of CoA levels in different tissues, highlighting the organ-specific roles of these enzymes in metabolic regulation (Shumar et al., 2018).
Bile Acid Degradation in Environmental Bacteria
Research has revealed the role of Chenodeoxycholoyl-CoA in the degradation of bile salts like chenodeoxycholate in environmental bacteria. This degradation is part of a complex pathway involving multiple enzymes, contributing to the understanding of how these compounds are processed in the environment (Holert et al., 2016).
Solar Cell Optimization
Studies have explored the use of Chenodeoxycholic acid in improving the efficiency of dye-sensitized solar cells. Its role as a coadsorbent affects dye loading and aggregation, thereby influencing the photovoltaic performance of these cells (Lee et al., 2016).
Propiedades
Fórmula molecular |
C45H74N7O19P3S |
|---|---|
Peso molecular |
1142.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30-,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1 |
Clave InChI |
IIWDDMINEZBCTG-RUAADODMSA-N |
SMILES isomérico |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C |
SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C |
SMILES canónico |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



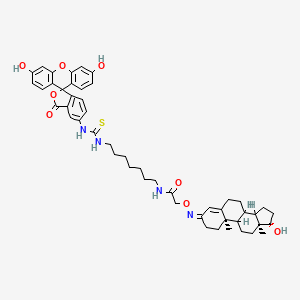
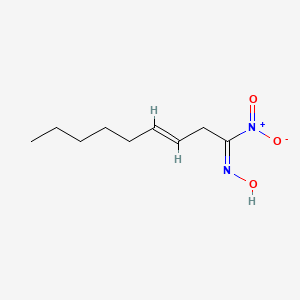
![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

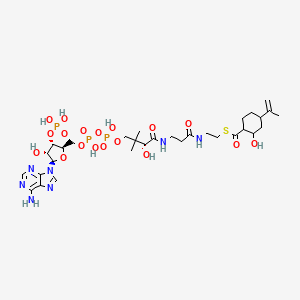
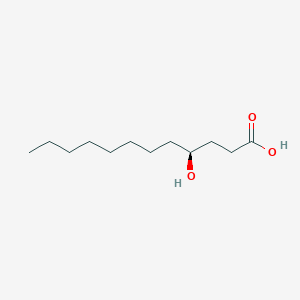
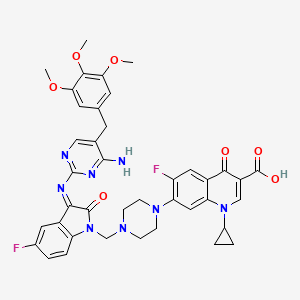
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
